

Application Notes and Protocols: In Vitro Characterization of Secorapamycin Sodium

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Compound of Interest

Compound Name: Secorapamycin sodium

CAS No.: 148554-65-8

Cat. No.: B560154

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Introduction and Scientific Rationale

Secorapamycin sodium is the salt form of Secorapamycin, the primary ring-opened degradation product of the well-known mTOR inhibitor, Rapamycin (Sirolimus)[1][2]. It is formed through a non-enzymatic process involving ester hydration and subsequent dehydration of the parent macrocycle[1][3]. While structurally related to Rapamycin, a potent immunosuppressant and anti-cancer agent that acts by inhibiting the mTORC1 complex, Secorapamycin presents a distinct pharmacological profile[1][4].

Crucially, multiple sources report that Secorapamycin does not directly affect or poorly activates the mammalian target of rapamycin (mTOR)[5][6][7]. This key distinction necessitates an analytical approach that diverges from standard mTOR kinase activity assays. For instance, in a thymocyte proliferation assay, Secorapamycin demonstrated less than 4% of the potency of Rapamycin, indicating a significantly different mechanism or a substantial loss of its parent's primary activity[1]. However, it has been shown to mimic Rapamycin's ability to inhibit the proteasome, suggesting an alternative mechanism of action that warrants investigation[1].

Given this context, a primary in vitro characterization of **Secorapamycin sodium** should focus on assessing its general effect on cell viability and proliferation across various cell lines. This allows for a broad-spectrum analysis of its potential cytotoxic or cytostatic effects without presupposing a specific molecular target. This application note provides a detailed protocol for

a cell viability assay using a tetrazolium salt (e.g., WST-1 or MTT), a robust and widely accepted method for determining a compound's half-maximal inhibitory concentration (IC₅₀).

Compound Characteristics and Handling

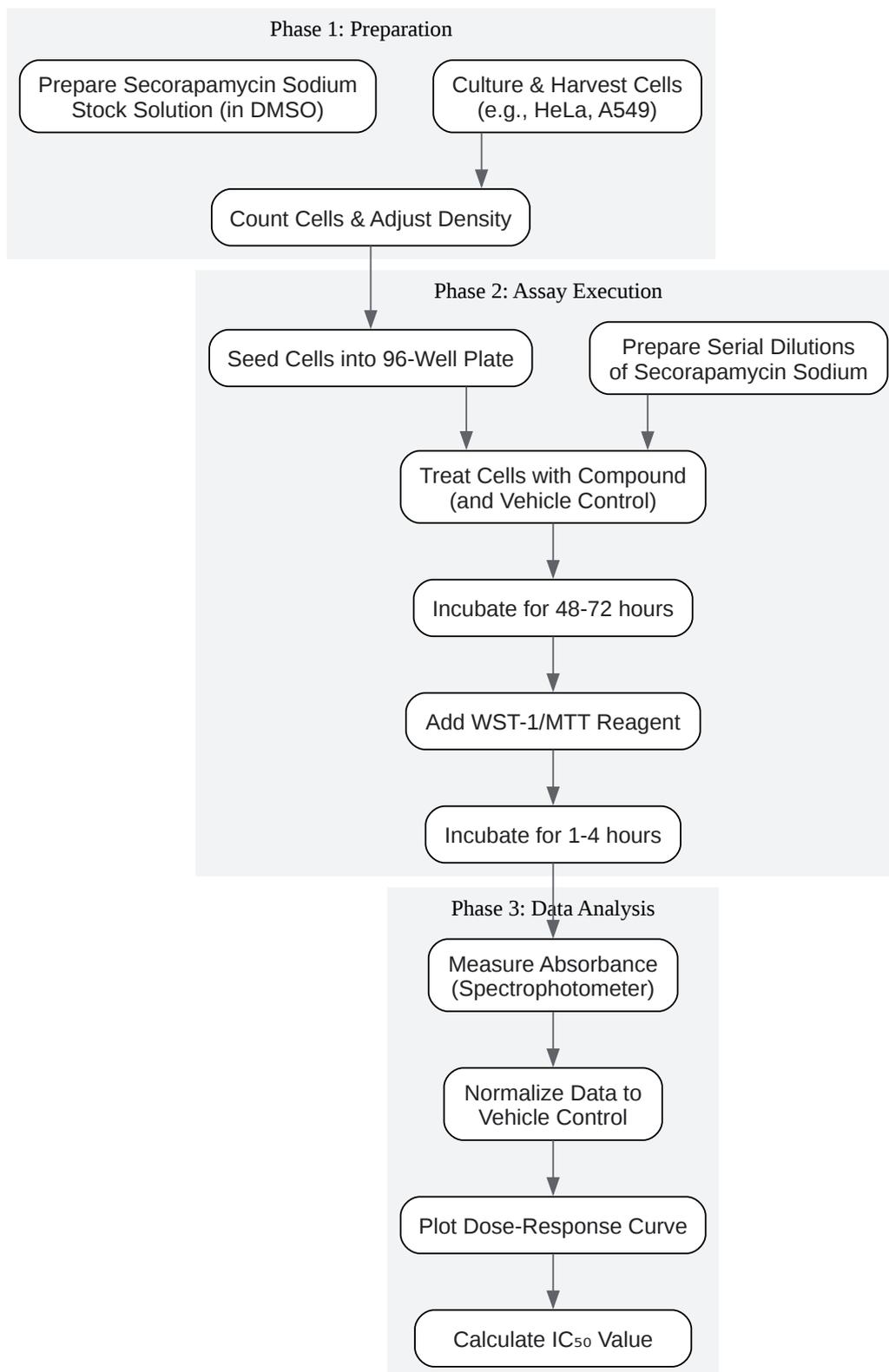
Proper handling and storage of **Secorapamycin sodium** are critical for experimental reproducibility due to its chemical nature.

Table 1: Properties and Handling of **Secorapamycin Sodium**

Property	Value / Recommendation	Source(s)
Molecular Formula	C ₅₁ H ₇₈ NNaO ₁₃	[8]
Molecular Weight	936.2 g/mol	[3]
Appearance	Crystalline solid; Off-white to yellow solid	[1][7]
Purity	≥85% - >95% (Varies by supplier)	[1][7]
Solubility	DMSO: ≥ 46 mg/mL[5]DMF: ~30 mg/mL[8]Ethanol: ~25 mg/mL[8]PBS (pH 7.2): ~5 mg/mL[8]	[5][8]
Stock Solution Prep	Prepare high-concentration stock solutions in anhydrous DMSO. The compound is hygroscopic; use newly opened DMSO.[5]	[5]
Storage (Stock)	Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[5] Protect from light and store under nitrogen if possible.[5]	[5]
Stability	Degrades in aqueous solutions, with significant degradation observed in >24 hours at 25°C.[3][8] Long-term storage at -20°C with desiccants is recommended to minimize hydrolysis.[3]	[3][8]

Experimental Workflow: Cell Viability Assay

The following workflow outlines the process for determining the effect of **Secorapamycin sodium** on the proliferation of a selected cell line.



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Sources

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